Fmoc-D-homoleucine
Overview
Description
Fmoc-D-homoleucine is a derivative of the amino acid homoleucine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.
Mechanism of Action
Target of Action
Fmoc-D-homoleucine is a peptidomimetic that primarily targets the active site of serine/threonine synthetase . This enzyme plays a crucial role in protein synthesis, and the compound’s interaction with it significantly affects this process .
Mode of Action
This compound acts as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The compound binds to the enzyme’s active site, preventing it from catalyzing the formation of an amino acid, which is necessary for protein synthesis .
Biochemical Pathways
The compound’s interaction with serine/threonine synthetase affects the protein synthesis pathway . By inhibiting the enzyme’s activity, this compound disrupts the normal sequence of reactions in this pathway, leading to changes in protein production .
Pharmacokinetics
Its use in proteomics research suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis . By binding to the active site of serine/threonine synthetase, it prevents the formation of an amino acid, causing bacterial cells to die . It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which can be useful for monitoring coupling and deprotection reactions .
Biochemical Analysis
Biochemical Properties
Fmoc-D-homoleucine plays a role in biochemical reactions, particularly in peptide synthesis. The Fmoc group serves as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.
Cellular Effects
While specific cellular effects of this compound are not extensively documented, Fmoc-functionalized amino acids have been used to construct hydrogels, which find a wide range of applications . These hydrogels can exhibit pH-controlled gelation, high thermal stability, and high kinetic and mechanical stability . They can also influence cell viability .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group serves as a protecting group for amines, preventing unwanted side reactions during peptide synthesis . The Fmoc group is removed by base, allowing the amine to participate in peptide bond formation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group is stable under a variety of conditions, allowing for the controlled synthesis of peptides . Over time, the Fmoc group can be selectively removed to allow for peptide bond formation .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the amine to participate in peptide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-homoleucine typically involves the protection of the amino group of D-homoleucine with the Fmoc group. This can be achieved by reacting D-homoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-homoleucine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine.
Coupling Reactions: The deprotected amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected D-homoleucine and peptides with D-homoleucine residues incorporated into their sequences .
Scientific Research Applications
Fmoc-D-homoleucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Incorporated into peptide-based drugs for therapeutic applications.
Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-β-homoleucine: Similar to Fmoc-D-homoleucine but with a different side chain structure.
Fmoc-D-beta-homoproline: Another Fmoc-protected amino acid with a different backbone structure.
Uniqueness
This compound is unique due to its specific side chain structure, which can impart distinct properties to the peptides and proteins it is incorporated into. This uniqueness makes it valuable in the design of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQOPBFLFQOJJ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373255 | |
Record name | Fmoc-D-homoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204320-60-5 | |
Record name | Fmoc-D-homoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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